3,6-Dioxabicyclo[3.1.0]hexane
Overview
Description
3,6-Dioxabicyclo[3.1.0]hexane, also known as 3,4-epoxytetrahydrofuran, is a chemical compound with the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol . This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a tetrahydrofuran ring. It is a colorless liquid with a boiling point of approximately 144°C and a density of 1.20 g/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dioxabicyclo[3.1.0]hexane can be synthesized through the epoxidation of tetrahydrofuran. One common method involves the use of 3-chlorobenzenecarboperoxoic acid in tetrahydrofuran at temperatures ranging from 0°C to 20°C . The reaction mixture is stirred, and the precipitate is filtered off. The filtrate is washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the product .
Industrial Production Methods: Industrial production of this compound typically involves similar epoxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of the reagents and the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted tetrahydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Diols and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
3,6-Dioxabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 3,6-Dioxabicyclo[3.1.0]hexane involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies its use in various chemical reactions, including ring-opening reactions and polymerizations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants involved.
Comparison with Similar Compounds
3,4-Epoxytetrahydrofuran: Another name for 3,6-Dioxabicyclo[3.1.0]hexane.
Oxirane: A simpler epoxide with a three-membered ring.
Tetrahydrofuran: A related compound without the epoxide ring.
Uniqueness: this compound is unique due to its bicyclic structure, which imparts distinct reactivity compared to simpler epoxides like oxirane. Its combination of an oxirane ring and a tetrahydrofuran ring allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
3,6-dioxabicyclo[3.1.0]hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(6-3)2-5-1/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUTZIYTEUMXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951187 | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285-69-8 | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dioxabicyclo(3.1.0)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dioxabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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